molecular formula C15H14Cl2N2O2 B1224143 4-(2,4-dichlorophenoxy)-N-(pyridin-3-yl)butanamide

4-(2,4-dichlorophenoxy)-N-(pyridin-3-yl)butanamide

Cat. No.: B1224143
M. Wt: 325.2 g/mol
InChI Key: UYOUQYPPTLVSTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dichlorophenoxy)-N-(pyridin-3-yl)butanamide is a synthetic organic compound characterized by the presence of a dichlorophenoxy group and a pyridinyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-(pyridin-3-yl)butanamide typically involves the following steps:

    Formation of 2,4-dichlorophenoxybutanoic acid: This can be achieved by reacting 2,4-dichlorophenol with butanoic acid under acidic conditions.

    Amidation Reaction: The 2,4-dichlorophenoxybutanoic acid is then reacted with 3-aminopyridine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired butanamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenoxy)-N-(pyridin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N-(pyridin-3-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(pyridin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group.

    3-pyridinylbutanoic acid: Shares the pyridinyl and butanoic acid moieties.

Uniqueness

4-(2,4-dichlorophenoxy)-N-(pyridin-3-yl)butanamide is unique due to the combination of the dichlorophenoxy and pyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H14Cl2N2O2

Molecular Weight

325.2 g/mol

IUPAC Name

4-(2,4-dichlorophenoxy)-N-pyridin-3-ylbutanamide

InChI

InChI=1S/C15H14Cl2N2O2/c16-11-5-6-14(13(17)9-11)21-8-2-4-15(20)19-12-3-1-7-18-10-12/h1,3,5-7,9-10H,2,4,8H2,(H,19,20)

InChI Key

UYOUQYPPTLVSTN-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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